Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Overview
Description
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C7H8ClN3O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Scientific Research Applications
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, antibacterial, and anticancer agents.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the synthesis of agrochemicals and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-2-chloropyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride, followed by chlorination. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide. The process involves heating the reaction mixture to facilitate the formation of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular processes .
Comparison with Similar Compounds
- Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
- 2-Chloropyrimidine-4-amine
- 2-Chloro-5-methoxypyrimidin-4-amine
Comparison: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .
This comprehensive overview highlights the significance of this compound in various scientific and industrial domains. Its unique properties and diverse applications make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
ethyl 5-amino-2-chloropyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-6(12)5-4(9)3-10-7(8)11-5/h3H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFCEIMRFKQNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482788 | |
Record name | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59950-50-4 | |
Record name | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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